4,4-Difluoropyrrolidin-2-one

Overview

Description

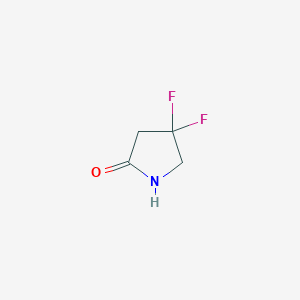

4,4-Difluoropyrrolidin-2-one is a fluorinated organic compound with the molecular formula C₄H₅F₂NO and a molecular weight of 121.09 g/mol It is a derivative of pyrrolidin-2-one, where two hydrogen atoms at the 4-position are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropyrrolidin-2-one typically involves the fluorination of pyrrolidin-2-one derivatives. One common method includes the reaction of pyrrolidin-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different fluorinated amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution can produce a variety of functionalized pyrrolidin-2-one derivatives .

Scientific Research Applications

2.1. FAP Inhibitors

The primary application of 4,4-difluoropyrrolidin-2-one is in the synthesis of inhibitors targeting FAP. FAP is overexpressed in many tumors and is associated with tumor progression and metastasis. Compounds incorporating this moiety have been developed to improve the selectivity and efficacy of FAP-targeting drugs.

Table 1: Comparison of FAP Inhibitors Incorporating this compound

| Compound | EC50 (nM) | Tumor Retention Time (h) | Selectivity Ratio (FAP/DPP4) |

|---|---|---|---|

| FAPI-02 | 120 | 1.7 | 45 |

| FAPI-04 | 40 | 3.0 | 750 |

The introduction of this compound into these compounds significantly enhances their binding affinity and selectivity for FAP over dipeptidyl peptidase 4 (DPP4), as seen in the improved EC50 values and retention times compared to earlier inhibitors like FAPI-02 .

2.2. Radiopharmaceutical Development

The incorporation of this compound into radiopharmaceuticals has led to advancements in cancer imaging and therapy. For instance, FAPI-based radiopharmaceuticals labeled with isotopes such as and have shown promising results in clinical settings.

Case Study: Clinical Application of FAPI-04

In a proof-of-concept study involving patients with metastasized breast cancer, the use of -labeled FAPI-04 demonstrated excellent tumor uptake and retention, facilitating effective imaging and potential therapeutic applications . The pharmacokinetic profile was notably improved due to the incorporation of this compound, resulting in higher tumor-to-blood ratios and reduced background activity.

Structural Insights and Mechanism of Action

The structural modifications provided by this compound enhance the binding interactions with FAP. The fluorine atoms contribute to increased lipophilicity and stability of the compounds, which are crucial for their effectiveness as therapeutic agents.

3.1. Mechanism of Action

FAP inhibitors work by binding to the active site of the enzyme, preventing its interaction with substrates involved in tumor progression. The presence of this compound increases the binding affinity through enhanced molecular interactions.

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Pyrrolidin-2-one: The non-fluorinated parent compound.

4-Fluoropyrrolidin-2-one: A mono-fluorinated derivative.

4,4-Dichloropyrrolidin-2-one: A dichlorinated analogue.

Uniqueness: 4,4-Difluoropyrrolidin-2-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its analogues. This makes it a valuable compound for specific applications where fluorination is desired .

Biological Activity

4,4-Difluoropyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two fluorine atoms at the 4-position. This substitution enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 150.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of fluorine atoms is known to enhance binding affinity, which can lead to modulation of enzyme activity. For instance, it has been shown to act as both an inhibitor and an activator depending on the specific biological pathway involved.

Key Interactions

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that play critical roles in cellular signaling processes.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity across various systems:

- Cancer Research : It has shown promise as an inhibitor of KIF18A, a motor protein involved in cancer cell proliferation. This inhibition can disrupt mitotic processes, making it a potential candidate for cancer therapeutics.

- Neuropharmacology : Studies indicate that the compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound could exhibit antibacterial properties through their interactions with bacterial enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential and biological relevance of this compound:

- Case Study 1 : A study investigating the compound's effects on cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis in vitro. The study utilized various concentrations to determine the dose-response relationship.

- Case Study 2 : In a neuropharmacological context, a clinical observation noted improvements in symptoms among patients treated with a formulation containing this compound as part of a multi-drug regimen for anxiety disorders.

Research Findings Overview

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activity and selectivity:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-difluoropyrrolidin-2-one, and how can side reactions be minimized?

Methodological Answer: The synthesis of this compound typically involves fluorination of pyrrolidin-2-one precursors. Key steps include:

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as seen in N-Boc-4,4-difluoro-L-proline derivatives .

- Fluorination agents : Selectivity can be improved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under controlled temperatures (−78°C to 0°C) to avoid over-fluorination.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures reduces impurities. Monitor reaction progress via <sup>19</sup>F NMR to detect incomplete fluorination .

Q. How can the structural and stereochemical properties of this compound derivatives be characterized?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For example, monoclinic systems (space group C2/c) with parameters a = 24.506 Å, b = 10.218 Å, c = 20.554 Å, and β = 121.96° have been reported for fluorinated pyrrolidinone analogs .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish equatorial/axial fluorine substituents. Coupling constants (JF-F ~ 240–260 Hz) and <sup>19</sup>F chemical shifts (δ −180 to −190 ppm) confirm difluorination .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict bond angles and torsional strain, validated against experimental data .

Advanced Research Questions

Q. How does fluorination at the 4,4-positions influence the compound’s pharmacokinetic properties in drug design?

Methodological Answer:

- Lipophilicity and bioavailability : Fluorine’s electronegativity enhances membrane permeability (logP optimization) while reducing metabolic degradation. Compare partition coefficients (logDpH 7.4) of fluorinated vs. non-fluorinated analogs via shake-flask assays .

- Target binding : Fluorine’s van der Waals radius (1.47 Å) allows precise fitting into hydrophobic enzyme pockets. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes (ΔKd) in fluorinated derivatives .

- In vivo stability : Assess half-life in plasma using LC-MS/MS. Fluorinated pyrrolidinones show prolonged stability due to resistance to cytochrome P450 oxidation .

Q. How can contradictory results in fluorinated pyrrolidinone reactivity be resolved during mechanistic studies?

Methodological Answer:

- Multi-technique validation : Cross-validate kinetic data (e.g., reaction rates) using UV-Vis spectroscopy, <sup>19</sup>F NMR, and mass spectrometry to rule out instrumental artifacts .

- Isotopic labeling : Introduce <sup>18</sup>O or <sup>2</sup>H at reactive sites (e.g., carbonyl groups) to track mechanistic pathways via isotopic shifts in MS or IR .

- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in datasets. For example, conflicting regioselectivity outcomes may arise from solvent polarity variations—test in aprotic (DMSO) vs. protic (MeOH) solvents .

Properties

IUPAC Name |

4,4-difluoropyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-3(8)7-2-4/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNTVEUEDNMWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785332-67-3 | |

| Record name | 4,4-difluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.